Cas no 153012-37-4 (N-Boc Cefcapene N,N-Diisopropylamine)

N-Boc Cefcapene N,N-Diisopropylamine 化学的及び物理的性質

名前と識別子

-

- Boc-Cefcapene.DIPA

- N-Boc Cefcapene N,N-Diisopropylamine

- (6R,7R)-7-[[(Z)-2-(2-T-BUTOXYCARBONY LAMINOTHIAZOL-4-YL)-2-PENTENOYL]AMINO]-3-AMINOCARBONYL OXYMETHYL-8-OXO-5-THIA-1-AZ...

- BCN

- Cefcapene Intermediate

- Cefcapene pivoxil intermediate

- Intermediate of Cefcapene

- [6R-[6alpha,7beta(Z)]]-3-[[(Aminocarbonyl)oxy]methyl]-7-[[2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid compd. with N-(1-methylethyl)-2-propanamine

- Boc-Cefcapene

- Cefcapene Impurity 8

- [6R-[6alpha,7beta(Z)]]-3-[[(Amin

- Precursor of cefcapene diisopropylanmine salt

- 153012-37-4

- (6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine

- Boc-Cefcapene/BCN

-

- インチ: InChI=1S/C23H28N4O8S2.C6H15N/c1-5-6-12(13-10-36-14(25-13)7-15(28)35-23(2,3)4)18(29)26-16-19(30)27-17(21(31)32)11(8-34-22(24)33)9-37-20(16)27;1-5(2)7-6(3)4/h6,10,16,20H,5,7-9H2,1-4H3,(H2,24,33)(H,26,29)(H,31,32);5-7H,1-4H3/b12-6+;/t16-,20+;/m1./s1

- InChIKey: IAVQLVKSVQCUFH-DUVQPXSRSA-N

- SMILES: CC(NC(C)C)C.NC(OCC1CS[C@H]2[C@@H](C(=O)N2C=1C(=O)O)NC(/C(/C1=CSC(CC(OC(C)(C)C)=O)=N1)=C/CC)=O)=O

計算された属性

- 精确分子量: 653.25559

- 同位素质量: 653.25530569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 12

- 重原子数量: 44

- 回転可能化学結合数: 14

- 複雑さ: 1070

- 共价键单元数量: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 244Ų

じっけんとくせい

- Color/Form: Powder

- PSA: 190.25

- LogP: 4.73030

N-Boc Cefcapene N,N-Diisopropylamine Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Boc Cefcapene N,N-Diisopropylamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N18890-5mg |

Diisopropylamine 7-((2-(2-(2-(tert-butoxy)-2-oxoethyl)thiazol-4-yl)-1-oxidopent-2-en-1-ylidene)amino)-3-((iminooxidomethoxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

153012-37-4 | 5mg |

¥432.0 | 2021-09-08 | ||

| TRC | B693700-1g |

N-Boc Cefcapene N,N-Diisopropylamine |

153012-37-4 | 1g |

$ 135.00 | 2022-06-06 | ||

| A2B Chem LLC | AE82114-20mg |

[6R-[6alpha,7beta(Z)]]-3-[[(Aminocarbonyl)oxy]methyl]-7-[[2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid compd. with N-(1-methylethyl)-2-propanamine |

153012-37-4 | 98.0% | 20mg |

$60.00 | 2024-04-20 | |

| TRC | B693700-10g |

N-Boc Cefcapene N,N-Diisopropylamine |

153012-37-4 | 10g |

$ 655.00 | 2022-06-06 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80204-5mg |

Precursor of cefcapene diisopropylanmine salt |

153012-37-4 | 98.0% | 5mg |

¥180 | 2021-05-07 | |

| TRC | B693700-1000mg |

N-Boc Cefcapene N,N-Diisopropylamine |

153012-37-4 | 1g |

$ 167.00 | 2023-04-18 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80204-20mg |

Precursor of cefcapene diisopropylanmine salt |

153012-37-4 | 98.0% | 20mg |

¥300 | 2023-09-19 | |

| TRC | B693700-25g |

N-Boc Cefcapene N,N-Diisopropylamine |

153012-37-4 | 25g |

$ 995.00 | 2022-06-06 | ||

| TRC | B693700-10000mg |

N-Boc Cefcapene N,N-Diisopropylamine |

153012-37-4 | 10g |

$ 793.00 | 2023-04-18 | ||

| TRC | B693700-25000mg |

N-Boc Cefcapene N,N-Diisopropylamine |

153012-37-4 | 25g |

$ 1200.00 | 2023-04-18 |

N-Boc Cefcapene N,N-Diisopropylamine 関連文献

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

7. Back matter

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

N-Boc Cefcapene N,N-Diisopropylamineに関する追加情報

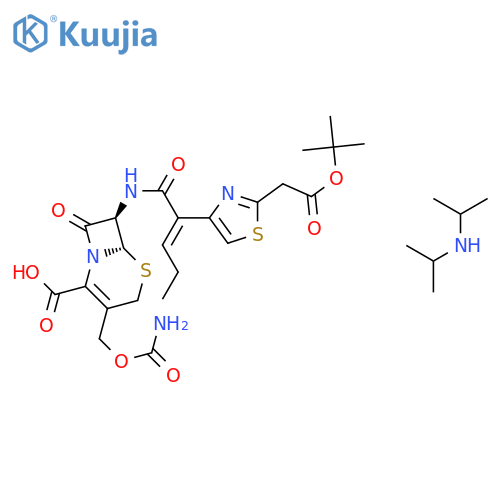

N-Boc Cefcapene N,N-Diisopropylamine (CAS No. 153012-37-4): A Comprehensive Overview

N-Boc Cefcapene N,N-Diisopropylamine, identified by the CAS registry number 153012-37-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is widely recognized for its role as an intermediate in the synthesis of various bioactive molecules, particularly in the development of antibiotics and other therapeutic agents. The molecule combines the structural features of cefcapene, a β-lactam antibiotic, with the protective functionality of the Boc (tert-butoxycarbonyl) group and the steric effects provided by the N,N-diisopropylamine moiety.

The Boc group is a well-known protecting group in peptide synthesis, offering stability during reaction processes while being easily removable under acidic conditions. In the context of N-Boc Cefcapene N,N-Diisopropylamine, this group plays a crucial role in stabilizing the β-lactam ring during synthetic procedures. The presence of the N,N-diisopropylamine substituent further enhances the molecule's utility by introducing steric hindrance, which can influence reactivity and selectivity in subsequent reactions.

Recent studies have highlighted the importance of β-lactam antibiotics like cefcapene in addressing antibiotic resistance. Researchers have explored various strategies to modify these compounds to improve their efficacy and reduce resistance mechanisms. The use of intermediates such as N-Boc Cefcapene N,N-Diisopropylamine has been instrumental in developing next-generation β-lactam derivatives with enhanced pharmacokinetic profiles and broader spectrum activity.

In terms of synthesis, N-Boc Cefcapene N,N-Diisopropylamine is typically prepared through a multi-step process involving nucleophilic acyl substitution and subsequent protection steps. The choice of reagents and reaction conditions is critical to ensure high yields and purity. For instance, the use of diisopropylamine as a nucleophile allows for precise control over the stereochemistry and regioselectivity of the product.

The application of this compound extends beyond pharmaceuticals. It has also found utility in academic research for studying β-lactamase inhibitors and enzyme mechanisms. By incorporating this compound into enzymatic assays, scientists can gain insights into bacterial resistance mechanisms and develop counterstrategies.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of compounds like N-Boc Cefcapene N,N-Diisopropylamine. Studies have shown that under specific microbial conditions, this compound can undergo hydrolysis, releasing its constituent parts into simpler molecules. This knowledge is essential for assessing its environmental impact and ensuring sustainable practices in chemical manufacturing.

In conclusion, N-Boc Cefcapene N,N-Diisopropylamine (CAS No. 153012-37-4) stands as a pivotal intermediate in modern organic synthesis. Its unique structure, combining protective functionalities with bioactive elements, makes it indispensable in drug discovery and development. As research continues to uncover new applications and optimize synthetic routes, this compound will undoubtedly remain at the forefront of chemical innovation.

153012-37-4 (N-Boc Cefcapene N,N-Diisopropylamine) Related Products

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)

- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)